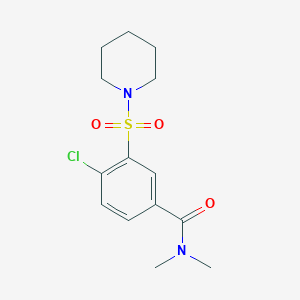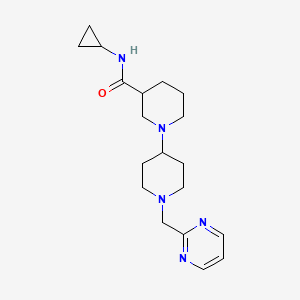
N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-945,598, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine-based compounds and has been found to exhibit potent and selective activity at the cannabinoid CB2 receptor.
Mechanism of Action
N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide exhibits its effects by selectively binding to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. It acts as a partial agonist at the CB2 receptor, which results in the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain, improve motor function, and promote neuroprotection. It has also been shown to modulate immune cell function and inhibit cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent and selective activity at the CB2 receptor, which makes it a valuable tool for studying the role of the CB2 receptor in various biological processes. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential avenue of research is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyrimidine-2-methylamine, followed by the cyclization of the resulting intermediate with cyclopropylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-cyclopropyl-1'-(pyrimidin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential in the treatment of various diseases, including multiple sclerosis, neuropathic pain, and cancer.
properties
IUPAC Name |
N-cyclopropyl-1-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c25-19(22-16-4-5-16)15-3-1-10-24(13-15)17-6-11-23(12-7-17)14-18-20-8-2-9-21-18/h2,8-9,15-17H,1,3-7,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUMEZCPLPWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=NC=CC=N3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-3-ethyl-1-[3-(1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5438777.png)

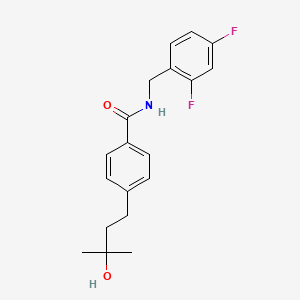
![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
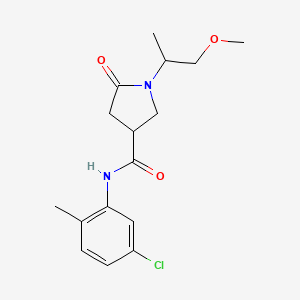
![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![N-cyclopropyl-1-[(2-methoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5438837.png)
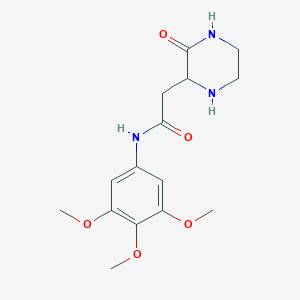
![N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5438849.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5438861.png)
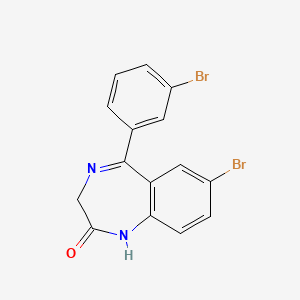
![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)
